- The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III, Gazzetta Chimica Italiana, 1994, 124(6), 253-7

Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)

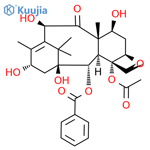

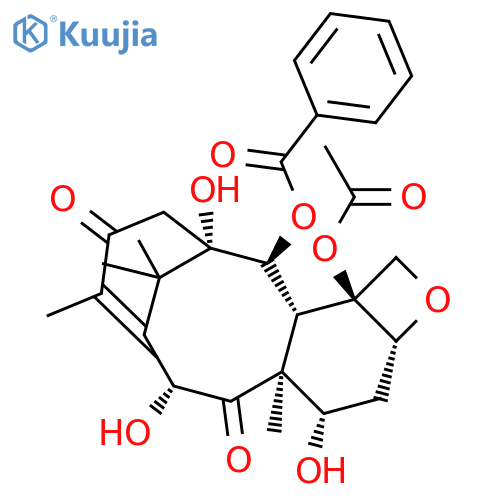

92950-42-0 structure

Produktname:13-Oxo-10-deacetyl Baccatin III

CAS-Nr.:92950-42-0

MF:C29H34O10

MW:542.574269771576

CID:1062999

13-Oxo-10-deacetyl Baccatin III Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 13-Oxo-10-deacetyl Baccatin III

- 10-Deacetyl-13-oxobaccatin III

- 13-Oxo-10-deacetyl B

- (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)

-

- Inchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

- InChI-Schlüssel: WMZBAMYUOYXRSF-RIFKXWPOSA-N

- Lächelt: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Berechnete Eigenschaften

- Genaue Masse: 542.21500

Experimentelle Eigenschaften

- PSA: 156.66000

- LogP: 1.29000

13-Oxo-10-deacetyl Baccatin III Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AH89323-50mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 50mg |

$1408.00 | 2023-12-29 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5 mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | O850110-5mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 5mg |

$ 181.00 | 2023-09-06 | ||

| TRC | O850110-50mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 50mg |

$ 1431.00 | 2023-09-06 | ||

| A2B Chem LLC | AH89323-5mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 5mg |

$283.00 | 2023-12-29 | ||

| A2B Chem LLC | AH89323-20mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | ≥98% | 20mg |

$677.00 | 2024-07-18 |

13-Oxo-10-deacetyl Baccatin III Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane , Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Acetone ; rt → -50 °C; 20 min, -50 °C

1.2 Reagents: Isopropanol

1.2 Reagents: Isopropanol

Referenz

- Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents, United States, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Referenz

- Baccatin III derivatives: reduction of the C-11, C-12 double bond, Tetrahedron, 1995, 51(7), 1985-94

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 1 h, -78 °C

Referenz

- Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives, Journal of Organic Chemistry, 2003, 68(25), 9773-9779

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Semi-synthetic taxanes with anti-tumoral activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -78 °C

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

Referenz

- A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

Referenz

- Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids, Letters in Organic Chemistry, 2008, 5(8), 687-691

13-Oxo-10-deacetyl Baccatin III Raw materials

13-Oxo-10-deacetyl Baccatin III Preparation Products

- Docetaxel Impurity 19 (92950-45-3)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,7,8,9,11-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-53-4)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,8,9,11-pentahydroxy-4a,7,8-trimethyl-13-methylene-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-52-3)

- 13-Oxo-10-deacetyl Baccatin III (92950-42-0)

13-Oxo-10-deacetyl Baccatin III Verwandte Literatur

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

92950-42-0 (13-Oxo-10-deacetyl Baccatin III) Verwandte Produkte

- 78432-78-7(19-Hydroxybaccatin III)

- 151636-94-1(7-epi-10-Oxo-10-deacetyl Baccatin III)

- 27548-93-2(Baccatin III)

- 32981-86-5(10-Deacetylbaccatin III)

- 71629-92-0(7-epi-10-Deacetyl Baccatin III)

- 172018-16-5(13-epi-10-Deacetyl Baccatin III)

- 32981-90-1(BACCATIN III(P))

- 1211535-24-8(2-Bromo-5-chloro-3-iodopyridine)

- 97347-28-9(Na,Nε-Bis-boc-L-lysine tert-Butyl Ester)

- 1955520-21-4(5-(chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Wuhan Comings Biotechnology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge